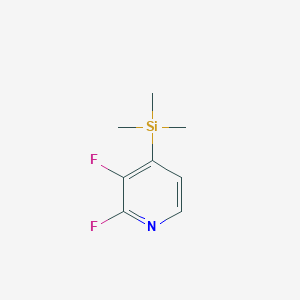
2,3-Difluoro-4-(trimethylsilyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-4-(trimethylsilyl)pyridine is a fluorinated pyridine derivative known for its unique chemical properties. The presence of both fluorine and trimethylsilyl groups in the pyridine ring imparts distinct reactivity and stability characteristics, making it a valuable compound in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction of pentafluoropyridine with appropriate reagents . Another approach involves the use of diazotization of substituted 2-aminopyridines followed by reaction with trimethylchlorosilane .
Industrial Production Methods: Industrial production methods for this compound often rely on scalable reactions such as the Suzuki–Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds under mild conditions . This method is favored for its functional group tolerance and environmental benignity .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-4-(trimethylsilyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: These reactions can modify the electronic properties of the pyridine ring, although specific conditions and reagents vary.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide and other nucleophiles are often used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide may be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various azido or amino derivatives .
Scientific Research Applications
2,3-Difluoro-4-(trimethylsilyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,3-Difluoro-4-(trimethylsilyl)pyridine exerts its effects is primarily through its ability to participate in various chemical reactions. The electron-withdrawing nature of the fluorine atoms and the steric effects of the trimethylsilyl group influence its reactivity and interaction with other molecules . These properties make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
2,3-Difluoro-4-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a trimethylsilyl group.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a single fluorine atom and a trifluoromethyl group.
3,5-Difluoro-2,4,6-triazidopyridine: Another fluorinated pyridine derivative with different substitution patterns.
Uniqueness: The combination of fluorine and trimethylsilyl groups in 2,3-Difluoro-4-(trimethylsilyl)pyridine provides a unique balance of electronic and steric properties, making it particularly useful in specific synthetic applications where other fluorinated pyridines may not be as effective .
Properties
CAS No. |
851386-36-2 |
|---|---|
Molecular Formula |
C8H11F2NSi |
Molecular Weight |
187.26 g/mol |
IUPAC Name |
(2,3-difluoropyridin-4-yl)-trimethylsilane |
InChI |
InChI=1S/C8H11F2NSi/c1-12(2,3)6-4-5-11-8(10)7(6)9/h4-5H,1-3H3 |
InChI Key |
FSPMUGOCZVISPN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=NC=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


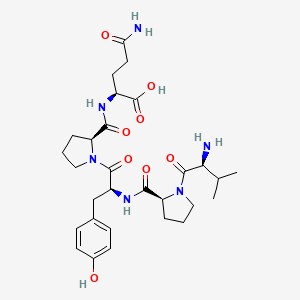
![4-(3-{1-[(Anthracen-9-yl)methyl]-3-ethenylpiperidin-4-yl}-1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl)quinoline](/img/structure/B14199713.png)
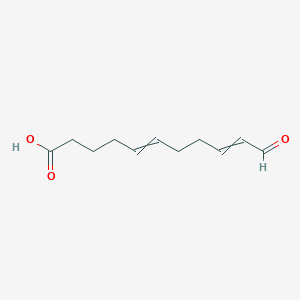
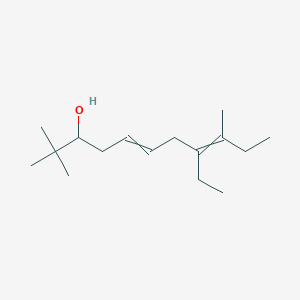
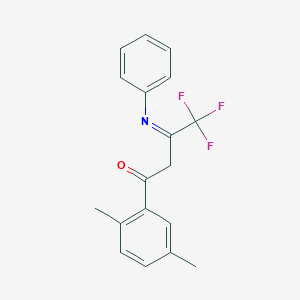
![[4-(6-Amino-9H-purin-9-yl)oxolane-2,2-diyl]dimethanol](/img/structure/B14199737.png)


![4-[Bis(4-fluorophenyl)amino]benzonitrile](/img/structure/B14199748.png)

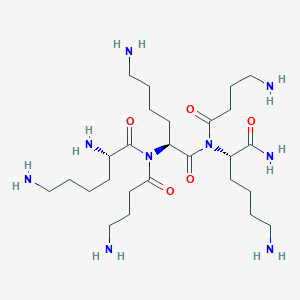
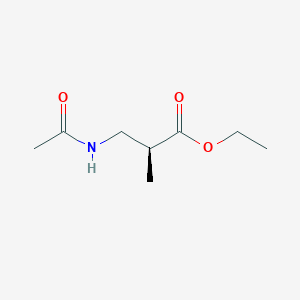

![3,6-Dichloro-4-{4-[2-(2-methylphenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B14199790.png)
